1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Overview
Description
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a heterocyclic compound that contains both bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent.
Acetylation: The 4-iodo-1H-pyrazole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Bromination: The final step involves bromination of the acetylated product using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the bromine or iodine substituents.
Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with hydrogen replacing bromine or iodine.
Substitution: Substituted derivatives where nucleophiles replace bromine or iodine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 4-iodo-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
Uniqueness
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the acetyl group and the pyrazole ring creates a compound with distinct properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN4O/c1-6-10(11)7(2)16(14-6)9(17)5-15-4-8(12)3-13-15/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLASVYDAMNBRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C=C(C=N2)I)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.